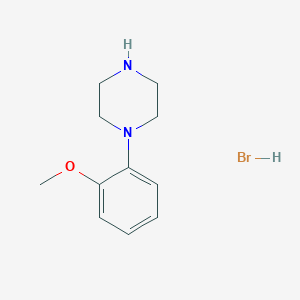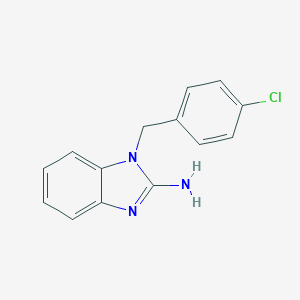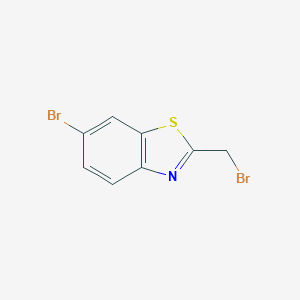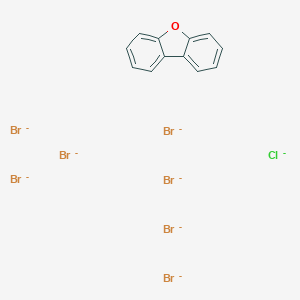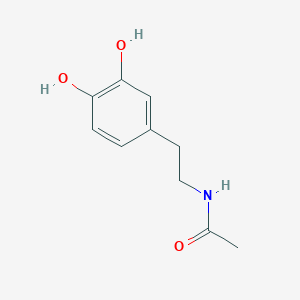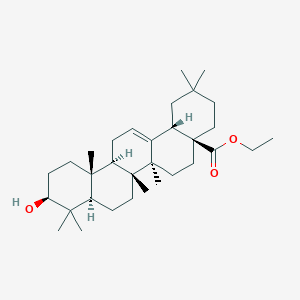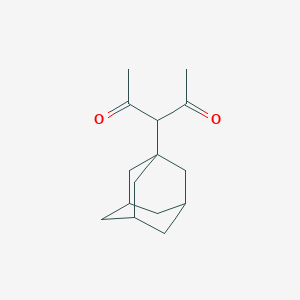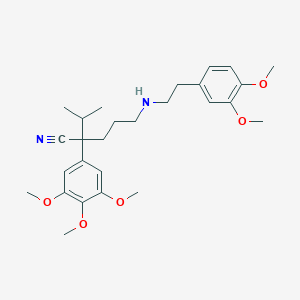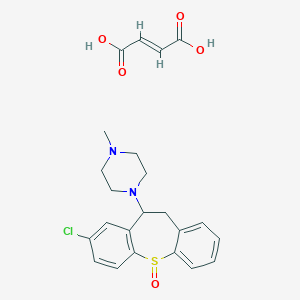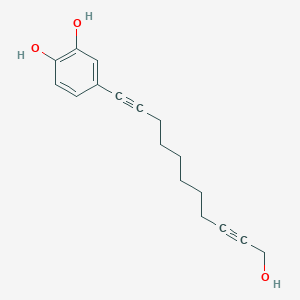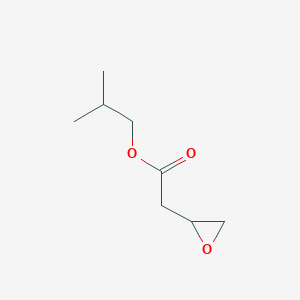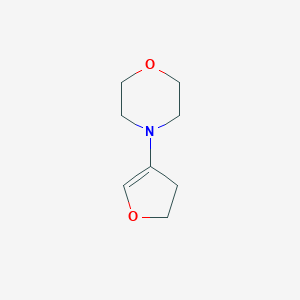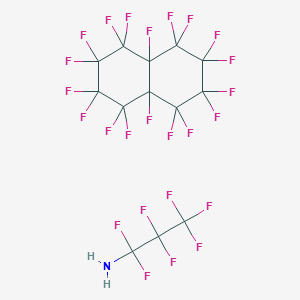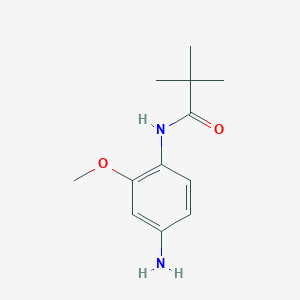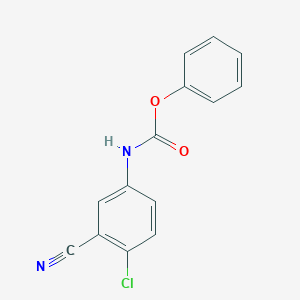
Phenyl (4-chloro-3-cyanophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (4-chloro-3-cyanophenyl)carbamate, commonly known as CCI-779, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of drugs known as mTOR inhibitors, which target the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is involved in regulating cell growth, proliferation, and survival, making it an attractive target for cancer therapy.
Wirkmechanismus
CCI-779 inhibits the Phenyl (4-chloro-3-cyanophenyl)carbamate pathway by binding to the Phenyl (4-chloro-3-cyanophenyl)carbamate protein and preventing its activation. This leads to a decrease in the activity of downstream targets involved in cell growth and proliferation, ultimately resulting in cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
CCI-779 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the expression of proteins involved in cell cycle progression, such as cyclin D1 and cyclin-dependent kinase 4 (CDK4). It has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-7.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CCI-779 is that it has shown efficacy in a variety of cancer types. It has also been shown to have a low toxicity profile in preclinical studies. However, one limitation is that it has a short half-life, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
There are a number of future directions for the study of CCI-779. One direction is to investigate the potential use of CCI-779 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to develop new formulations of CCI-779 that have a longer half-life and improved efficacy. Additionally, further research is needed to better understand the mechanism of action of CCI-779 and to identify biomarkers that can predict response to treatment.
Synthesemethoden
CCI-779 is synthesized by reacting 4-chloro-3-cyanophenol with phosgene to form 4-chloro-3-cyanophenyl chloroformate, which is then reacted with phenylamine to form CCI-779.
Wissenschaftliche Forschungsanwendungen
CCI-779 has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies for a variety of cancers, including breast cancer, prostate cancer, and renal cell carcinoma. CCI-779 is currently being evaluated in clinical trials for the treatment of various cancers.
Eigenschaften
CAS-Nummer |
103576-41-6 |
|---|---|
Produktname |
Phenyl (4-chloro-3-cyanophenyl)carbamate |
Molekularformel |
C14H9ClN2O2 |
Molekulargewicht |
272.68 g/mol |
IUPAC-Name |
phenyl N-(4-chloro-3-cyanophenyl)carbamate |
InChI |
InChI=1S/C14H9ClN2O2/c15-13-7-6-11(8-10(13)9-16)17-14(18)19-12-4-2-1-3-5-12/h1-8H,(H,17,18) |
InChI-Schlüssel |
OVMZDPUWIKZVIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)C#N |
Synonyme |
4-Chloro-3-cyanophenylcarbamic acid phenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



